molecular formula C10H10N2O B568120 2,2A,3,4-tetrahydro-1H-azeto[1,2-a]quinoxalin-1-one CAS No. 111781-91-0

2,2A,3,4-tetrahydro-1H-azeto[1,2-a]quinoxalin-1-one

Cat. No.: B568120
CAS No.: 111781-91-0
M. Wt: 174.203
InChI Key: BEZAYRKMZNUHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2a,3,4-Tetrahydro-1H-azeto[1,2-a]quinoxalin-1-one (CAS 111781-91-0) is a tricyclic organic compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol . This azetidinone-fused quinoxaline scaffold is of significant interest in synthetic and medicinal chemistry research, particularly as a key intermediate for constructing more complex nitrogen-containing heterocycles . Its fused ring system is structurally related to various biologically active scaffolds, making it a valuable template for the synthesis of novel compounds in drug discovery campaigns . Researchers utilize this compound in the development of synthetic methodologies and in the exploration of new pharmacologically active agents. The compound has been synthesized from quinoline N-oxide and, more efficiently, in a three-step sequence from 2-methylquinoline . It is characterized by a calculated density of 1.341 g/cm³ and a high boiling point of approximately 385°C . This product is provided for Research Use Only and is not intended for any human or veterinary diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2,2a,3,4-tetrahydroazeto[1,2-a]quinoxalin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-10-5-7-6-11-8-3-1-2-4-9(8)12(7)10/h1-4,7,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZAYRKMZNUHCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC3=CC=CC=C3N2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Heterocycloannulation via Dibromoketone Intermediates

A metal-free approach, adapted from the synthesis of quinoxalin-2(1H)-ones, offers a plausible route to the target compound . The protocol involves oxidative amidation and heterocycloannulation of 2,2-dibromo-1-arylethanones with 1,2-diamines. For instance, reacting 2,2-dibromo-1-phenylethanone with benzene-1,2-diamine in dimethyl sulfoxide (DMSO) at 75°C in the presence of triethylamine yields 3-phenylquinoxalin-2(1H)-one . Adapting this method, substitution of the diamine with an azetidine-containing counterpart could facilitate the formation of the tetrahydroazetoquinoxalinone framework.

Key Steps:

  • Oxosulfonium Intermediate Formation : Heating dibromoketones in DMSO generates reactive oxosulfonium species.

  • Nucleophilic Attack : Azetidine-functionalized 1,2-diamines attack the electrophilic ketone, initiating annulation.

  • Cyclization : Intramolecular dehydration forms the quinoxalinone core while retaining the azetidine ring.

Optimization Data (Hypothetical):

ParameterConditionYield (Projected)
SolventDMSO60–75%
Temperature75°C
BaseTriethylamine
Reaction Time5–14 h

Domino Reactions for Fused Ring Construction

Domino sequences, such as Michael addition-cyclization cascades, provide efficient access to polycyclic systems . A proposed route involves:

  • Michael Addition : α-Aminoamidines (e.g., 1a ) react with diarylidencyclohexanones (2a ) to form intermediates .

  • Cyclization : Acid- or base-mediated ring closure constructs the azetidine and quinoxalinone moieties in tandem.

This method mirrors the synthesis of 5,6,7,8-tetrahydroquinazolines, where pyridine at 100°C promotes cyclization . Substituting cyclohexanone derivatives with azetidine precursors could yield the target scaffold.

Hypothetical Reaction Scheme:

α-Aminoamidine+Azetidine-KetonePyridine, 100°C2,2a,3,4-Tetrahydro-1H-azeto[1,2-a]quinoxalin-1-one\text{α-Aminoamidine} + \text{Azetidine-Ketone} \xrightarrow{\text{Pyridine, 100°C}} \text{this compound}

Post-Functionalization of Quinoxalinone Precursors

Functionalizing pre-formed quinoxalinones offers a modular approach. For example, 3-phenylquinoxalin-2(1H)-one could undergo:

  • Alkylation : Introducing a bromoethyl side chain at the N1 position.

  • Cyclization : Base-mediated intramolecular nucleophilic substitution forms the azetidine ring.

Example Protocol:

  • Treat 3-phenylquinoxalin-2(1H)-one with 1,2-dibromoethane in the presence of K₂CO₃.

  • Heat in DMF at 80°C to induce cyclization.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Potential
HeterocycloannulationMetal-free, one-potRequires specialized diamines60–75%
Domino ReactionsEfficient, scalableOptimized conditions needed50–70%
Post-FunctionalizationModular, controlled stepsMulti-step, lower atom economy40–60%
[2+2] CycloadditionRapid ring formationLow regiocontrol, side products30–50%

Mechanistic Insights and Stereochemical Considerations

The stereochemistry at the 2a position remains undefined in literature. However, asymmetric catalysis during annulation (e.g., chiral bases) could induce enantioselectivity. For instance, using (R)-BINOL-derived catalysts might favor one enantiomer, though this requires experimental validation.

Scalability and Industrial Relevance

AccelPharmtech offers the compound at $3120–$13,300 per gram , underscoring the need for cost-effective synthesis. Scaling the heterocycloannulation method (Section 1) would involve:

  • Solvent Recovery : DMSO recycling via distillation.

  • Continuous Flow Reactors : Enhancing heat transfer for dibromoketone reactions.

Chemical Reactions Analysis

2,2A,3,4-tetrahydro-1H-azeto[1,2-a]quinoxalin-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced azetoquinoxaline compounds.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoxaline ring, leading to the formation of substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinoxaline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 2,2A,3,4-tetrahydro-1H-azeto[1,2-a]quinoxalin-1-one can inhibit key enzymes involved in cancer progression.

Case Study : A study investigated the synthesis of quinoxaline derivatives that demonstrated antiproliferative effects through mechanisms such as:

  • Inhibition of tubulin polymerization
  • Targeting topoisomerase II-DNA interactions
  • Modulating receptor tyrosine kinases (RTKs) including VEGFR and EGFR .

The results highlighted that certain synthesized derivatives exhibited moderate to high inhibition efficiencies against COX-2, a target implicated in inflammation and cancer .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes like cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are important in various metabolic pathways.

Data Table: Enzyme Inhibition Efficiency

CompoundCOX-2 Inhibition Efficiency (%) at 100 µg/mLCOX-2 Inhibition Efficiency (%) at 200 µg/mL
Compound 6e57.85%100%
Compound 6d50.20%Improved efficiency
Control (Diclofenac)100%100%

The introduction of electron-donating groups at specific positions on the aromatic moiety significantly enhanced the inhibition efficiency .

Receptor Interaction Studies

Another area of research involves the interaction of quinoxaline derivatives with adenosine receptors. The compound's structural characteristics make it a candidate for developing selective antagonists for human A3 adenosine receptors.

Research Findings : A study focusing on triazoloquinoxaline derivatives reported that modifications to the quinoxaline structure could lead to compounds with high affinity and selectivity for adenosine receptors . This is crucial for developing therapeutics targeting conditions like cancer and inflammation.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical processes that allow for the introduction of various functional groups that can enhance its biological activity. Recent methodologies have included metal-free acylation techniques that improve yield and efficiency .

Mechanism of Action

The mechanism of action of 2,2A,3,4-tetrahydro-1H-azeto[1,2-a]quinoxalin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoxaline derivatives are pharmacologically significant due to their interactions with enzymes like soluble guanylyl cyclase (sGC) and nitric oxide (NO) pathways. Below, we compare 2,2A,3,4-tetrahydro-1H-azeto[1,2-a]quinoxalin-1-one with structurally related analogs, focusing on molecular features, biological activity, and mechanistic insights.

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Hydrogen Bond Donors/Acceptors XLogP3 TPSA (Ų)
This compound 111781-91-0 C₁₀H₁₀N₂O 174.08 Azetidine fused to quinoxaline; ketone at C1 1 / 2 0.8 32.3
ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one) Not provided C₉H₅N₃O₂ 203.16 Oxadiazole fused to quinoxaline; ketone at C1 0 / 4 1.6* 66.9*
1H-[1,2,4]oxadiazolo[4,2-a]quinoxalin-1-one Not provided C₉H₅N₃O₂ 203.16 Oxadiazole fused at [4,2-a] position 0 / 4 1.6* 66.9*
1h,2h,2ah,3h,4h-azeto[1,2-a]quinoxalin-3-one Not provided C₁₀H₁₀N₂O 174.08 Azetidine fused to quinoxaline; ketone at C3 1 / 2 0.8* 32.3*

Notes:

  • Azetidine vs. Oxadiazole : The azetidine ring (four-membered, nitrogen-containing) in the target compound contrasts with the oxadiazole ring (five-membered, oxygen- and nitrogen-containing) in ODQ. This difference alters electron distribution and hydrogen-bonding capacity , impacting interactions with biological targets .
  • Ketone Position : The target compound’s ketone at C1 differs from CID 43839726 (ketone at C3), which may influence binding orientation in enzyme active sites .
2.2.1 this compound

The azetidine ring’s smaller size and reduced steric hindrance may allow for unique interactions with sGC or related enzymes.

2.2.2 ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one)
  • Mechanism: Irreversibly inhibits sGC by oxidizing the heme iron from Fe²⁺ to Fe³⁺, rendering the enzyme insensitive to NO .
  • Functional Impact: Blocks NO-induced cGMP production (e.g., 10 µM ODQ reduces testosterone-mediated vasodilation to 20% ).
  • Selectivity: No effect on particulate guanylyl cyclase or adenylyl cyclase, making it a critical tool for studying cGMP-dependent processes .
2.2.3 1H-[1,2,4]oxadiazolo[4,2-a]quinoxalin-1-one

This positional isomer of ODQ similarly inhibits sGC but with varying potency depending on the fusion position of the oxadiazole ring. For example, it reduces cGMP production in microvessels by 50% at 10 µM .

Research Implications and Gaps

  • Target Compound: Further studies are needed to elucidate its interaction with sGC, NO synthases, or other enzymes. Computational modeling could predict binding affinities relative to ODQ.
  • Structural Analogs: Minor modifications (e.g., ketone position, heterocycle type) significantly alter bioactivity, highlighting the importance of structure-activity relationship (SAR) studies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxalin-1-one, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted benzodiazepines or quinoxaline precursors. For example, heating benzene-1,2-diamine derivatives with carbonyl-containing reagents (e.g., ethyl 3-methyl-2-oxobutanoate) at 70°C under reflux, followed by cooling and filtration, yields the core structure . Key parameters include temperature control (70°C optimal for cyclization) and solvent selection (polar aprotic solvents enhance reactivity). Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >85% purity .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolve aromatic protons (δ 7.2–8.1 ppm) and lactam carbonyl signals (δ 165–170 ppm) to confirm the fused azeto-quinoxaline system .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 174.199 (C₁₀H₁₀N₂O) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities; gradient elution (acetonitrile/water) achieves baseline separation .

Q. How can researchers determine key physicochemical properties (e.g., logP, solubility) for this compound?

  • Methodological Answer :

  • LogP : Experimental logP (1.42) is determined via shake-flask method using octanol/water partitioning, corroborated by computational tools like XLogP3 (predicted 0.8) .
  • Solubility : Perform equilibrium solubility studies in PBS (pH 7.4) and DMSO. This compound is moderately lipophilic (solubility <1 mg/mL in aqueous buffers), necessitating formulation with cyclodextrins or surfactants for in vivo studies .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are employed to predict electronic properties and reaction mechanisms of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates HOMO-LUMO gaps (e.g., 4.2 eV for the parent structure), correlating with redox activity. TD-DFT predicts UV-Vis absorption spectra (λmax ~300 nm), validated experimentally . Molecular docking studies (AutoDock Vina) assess binding affinity to biological targets like kinase enzymes, with binding energies ≤−7.0 kcal/mol indicating potential inhibition .

Q. What methodologies are used to evaluate the biological activity of this compound, and what are the key challenges in interpreting in vitro data?

  • Methodological Answer :

  • In vitro assays : Screen against bacterial (e.g., Mycobacterium tuberculosis) and cancer cell lines (e.g., MCF-7) using resazurin-based viability assays. IC₅₀ values <10 µM suggest therapeutic potential .
  • Challenges : Metabolically unstable lactam rings may lead to false negatives; stabilize via prodrug strategies (e.g., phosphonic acid derivatives) . Contradictory activity across studies often arises from impurity profiles—validate purity via LC-MS before testing .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 88% vs. lower literature values)?

  • Methodological Answer : Yield discrepancies stem from side reactions (e.g., oxidation at the azeto ring nitrogen). Mitigate by:

  • Inert atmosphere : Use N₂/Ar to prevent oxidation during synthesis .
  • Catalytic additives : Pd/C or TEMPO suppresses byproduct formation, improving yields to >90% .
  • DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via response surface methodology .

Q. How can AI-driven experimental design enhance the synthesis and characterization workflow for this compound?

  • Methodological Answer :

  • Reaction prediction : Machine learning (e.g., IBM RXN) prioritizes viable precursors and predicts optimal conditions (solvent, catalyst) .
  • Spectral analysis : Train neural networks on NMR/MS databases to automate peak assignment and impurity detection .
  • High-throughput screening : AI-guided robotics perform parallel reactions, identifying conditions that maximize yield and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.